N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The presence of chlorophenyl groups in the structure suggests potential biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide typically involves the reaction of 2-chloroaniline and 4-chloroaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may vary, but it is generally performed at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide would depend on its specific biological activity. Generally, benzamides can interact with various molecular targets, such as receptors or enzymes, to exert their effects. The presence of chlorophenyl groups may enhance the compound’s binding affinity to certain targets, leading to specific biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)benzamide
- N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)benzamide
Uniqueness
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide is unique due to the presence of both 2-chlorophenyl and 4-chlorophenyl groups. This structural feature may confer distinct biological and chemical properties compared to similar compounds with only one chlorophenyl group.
Conclusion
This compound is a compound of interest in various fields of research due to its potential biological activity and diverse chemical reactivity. Further studies are needed to fully understand its properties and applications.
Properties
CAS No. |
73688-83-2 |
---|---|
Molecular Formula |
C19H13Cl2NO |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C19H13Cl2NO/c20-15-10-12-16(13-11-15)22(18-9-5-4-8-17(18)21)19(23)14-6-2-1-3-7-14/h1-13H |
InChI Key |
SNHMESCLOPPRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.